molecular formula C6H3Cl3N4 B103035 2,6,8-Trichloro-7-methylpurine CAS No. 16404-16-3

2,6,8-Trichloro-7-methylpurine

Cat. No. B103035
CAS RN: 16404-16-3
M. Wt: 237.5 g/mol
InChI Key: UMASKSWPRALKCL-UHFFFAOYSA-N
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Description

2,6,8-Trichloro-7-methylpurine is a trisubstituted purine derivative, which is a class of compounds that have garnered interest due to their presence in DNA and RNA as well as their potential pharmaceutical applications. The compound itself is not directly mentioned in the provided papers, but the synthesis and characterization of related purine derivatives are discussed, which can provide insights into the properties and reactivity of 2,6,8-Trichloro-7-methylpurine.

Synthesis Analysis

The synthesis of substituted purines, including those with chloro and methyl groups, has been explored through various methodologies. For instance, Fe-catalyzed cross-coupling reactions have been used to produce 2-chloro-6-methylpurines from 2,6-dichloropurines and methylmagnesium chloride . Additionally, Pd-catalyzed reactions with trimethylaluminum have been employed to afford 2,6-dimethylpurines . Another approach involves the regioselective Pd-catalyzed cross-coupling of 6,8-dichloropurines with phenylboronic acid, leading to 8-chloro-6-phenylpurine, and subsequent reactions can introduce additional substituents . These methods highlight the potential pathways that could be adapted for the synthesis of 2,6,8-Trichloro-7-methylpurine.

Molecular Structure Analysis

The molecular structure of purine derivatives can be elucidated using techniques such as HMBC NMR and X-ray diffraction. For example, the structure of 6-chloro-2-iodopurine was confirmed by single crystal X-ray diffraction, which can provide detailed information about the arrangement of atoms within the molecule . This type of analysis is crucial for confirming the regioselectivity of the synthetic methods and for understanding the three-dimensional conformation of the purine derivatives.

Chemical Reactions Analysis

The reactivity of chloro- and methyl-substituted purines can be inferred from the reactions they undergo. For instance, 6-chloro-8-methylpurine derivatives have been shown to participate in further cross-coupling reactions or nucleophilic substitutions, leading to disubstituted purines . Additionally, the synthesis of 7-methyl-8-oxoguanosine from a 2-chloro-7-methylpurine derivative demonstrates the potential for functional group transformations and the introduction of additional substituents . These reactions are indicative of the types of chemical transformations that 2,6,8-Trichloro-7-methylpurine might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,6,8-Trichloro-7-methylpurine are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of purine derivatives can be influenced by the nature and position of substituents on the purine ring. The catalyst-free synthesis of 6-methylpurines suggests that certain purine derivatives can be synthesized under mild conditions, which may also apply to the synthesis of 2,6,8-Trichloro-7-methylpurine .

Scientific Research Applications

Anticancer Activity

2,6,8-Trichloro-7-methylpurine has been synthesized and tested for its anticancer activity against various human cancer cell lines, including glioblastoma, adenocarcinoma, and melanoma. The study by Kowalska, Pluta, and Latocha (2018) found that compounds with two alkynylthio groups showed more pronounced anticancer activity, with some exhibiting stronger or similar activity to cisplatin (Kowalska, Pluta, & Latocha, 2018).

Peptidomimetic Synthesis

The compound has been used in the synthesis of macrocyclic peptidomimetics. Scharn, Germeroth, Schneider-Mergener, and Wenschuh (2001) reported a novel method involving sequential SNAr reactions of 2,6,8-trichloro-7-methylpurine for assembling cyclic peptidomimetics of various sizes and chemical natures (Scharn, Germeroth, Schneider-Mergener, & Wenschuh, 2001).

Radiotracer Development

Okamura, Kikuchi, Fukushi, and Irie (2009) investigated 6-bromo-7-[(11)C]methylpurine, a derivative of 2,6,8-trichloro-7-methylpurine, as a radiotracer. Their research focused on its application in assessing the function of multidrug resistance-associated protein 1 (MRP1) in the brain, providing insights into its potential use in medical imaging (Okamura, Kikuchi, Fukushi, & Irie, 2009).

Drug Synthesis

The compound has been employed in the synthesis of various drugs. For example, Hocek, Dvořáková, and others (2004) utilized 2,6,8-trichloro-7-methylpurine in the synthesis of 6,8-disubstituted purines, which could be used for constructing libraries of modified purines (Hocek, Dvořáková, et al., 2004).

Fluorescent Probes

Lobsiger, Blaser, Sinha, Frey, and Leutwyler (2014) explored the use of 2-aminopurine, a related compound to 2,6,8-trichloro-7-methylpurine, as a fluorescent probe. They studied its fluorescence characteristics, providing valuable information for biochemical applications where 2-aminopurine is used as a probe (Lobsiger, Blaser, Sinha, Frey, & Leutwyler, 2014).

Future Directions

The compound has been used in the synthesis of purine derivatives . Future research may continue to explore its potential uses in this area.

properties

IUPAC Name

2,6,8-trichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASKSWPRALKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290750
Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Trichloro-7-methylpurine

CAS RN

16404-16-3
Record name NSC70891
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Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,8-trichloro-7-methyl-7H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
EM Henry, GD Kini, SB Larson, RK Robins… - Journal of medicinal …, 1990 - ACS Publications
2, 6, 8-Trichloro-7-methylpurine (3) was converted to 2-chloro-8, 9-dihydro-7-methyl-8-thioxopurin-6 (lif)-one (5) by utilizing thedifference in reactivityof the 2-, 6-, and 8-positions in the …
Number of citations: 9 pubs.acs.org
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1971 - Springer
In the course of the search for new, biologically active theobromine derivatives (substituted at the C 2 atom, ie, compounds having quinone type distribution of double bonds in the …
Number of citations: 3 link.springer.com
D Scharn, L Germeroth… - The Journal of …, 2001 - ACS Publications
A novel concept for the synthesis of macrocyclic peptidomimetics which incorporate heteroaromatic units is reported. The method involves sequential S N Ar reactions of orthogonally …
Number of citations: 70 pubs.acs.org
T Itai, G Ito - Chemical and pharmaceutical bulletin, 1962 - jstage.jst.go.jp
It has been found that the Friedel-Crafts reaction of 3-iodoanisole with acetyl chloride yielded, contrary to Oki's report, four products, 2'-hydroxy-4'-iodo-, 2'-iodo-4'-hydroxy, 2'-iodo-4'-…
Number of citations: 9 www.jstage.jst.go.jp
LA Gutorov, LA Nikolaeva… - Pharmaceutical Chemistry …, 1971 - Springer
As a result of adding 2 moles of phosphorus pentachloride to a solution of adduct II in phosphorus oxychloride or to the reaction solution formed upon boiling IV with phosphorus …
Number of citations: 2 link.springer.com
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1973 - Springer
We have already reported [1] the syntheses of 2, 8-dichloro-3, 7-dimethylhypoxanthine (D (2, 8-dichlorotheobromine) and 2, 6, 8-triehloro-7-methylpurine (II) from 8-chlorotheobromine (…
Number of citations: 2 link.springer.com
板井孝信, 伊藤源三 - Chemical and Pharmaceutical Bulletin, 1962 - jlc.jst.go.jp
Azido derivatives of 7-methylpurine were synthesized from 2, 6-dichloro-7-methylpurine (I) and 2, 6, 8-trichloro-7-methylpurine (II), and they were catalytically reduced to corresponding …
Number of citations: 2 jlc.jst.go.jp
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1971 - Springer
A mixture of the two isomeric chlorides (V) and 6, 8-dichlorotheobromine (VI) was formed as a result of hydrolytic splitting of the adduct (IV).(VI) was detected with the aid of thin layer …
Number of citations: 3 link.springer.com
BA Priimenko, NI Romanenko, NA Klyuev… - Chemistry of …, 1984 - Springer
The reactions of nitration and bromination of 3-methylxanthine were studied. Heating 3-inethyl-8-nitroxanthine with conc. HCl and HBr leads to a replacement of the nitro group by a …
Number of citations: 3 link.springer.com
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1973 - Springer
As is well known, in reaction with phosphorus oxycbloride in the presence of phosphorus pentachloride, N, N'-dimethylxanthines are converted to 2, 6-dichloromonomethylpurines [1-4]. …
Number of citations: 2 link.springer.com

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